molecular formula C15H11FN4O2S B611742 VU0409106 CAS No. 1276617-62-9

VU0409106

Cat. No.: B611742
CAS No.: 1276617-62-9
M. Wt: 330.3 g/mol
InChI Key: AXVLPJHYYFHCHK-UHFFFAOYSA-N
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Description

VU 0409106 is a potent and selective negative allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5). It has shown significant anxiolytic effects in various animal models and is known for its ability to penetrate the blood-brain barrier .

Mechanism of Action

Target of Action

VU0409106, also known as VU-0409106, VU 0409106, J65UDU5WEA, 3-Fluoro-N-(4-methyl-thiazol-2-yl)-5-(pyrimidin-5-yloxy)-benzamide, or 3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5) . The mGlu5 receptor is involved in modulating central reward pathways .

Mode of Action

Instead, it binds to an allosteric site on the receptor, changing the receptor’s conformation and reducing its affinity for its ligand . This results in a decrease in the receptor’s activity .

Biochemical Pathways

The mGlu5 receptor is part of the glutamate signaling pathway, which plays a key role in various neurological processes, including learning, memory, and emotion . By modulating the activity of the mGlu5 receptor, this compound can influence these processes .

Pharmacokinetics

This compound has been shown to penetrate the blood-brain barrier (BBB), which is crucial for its activity in the central nervous system . It demonstrates a good brain to plasma ratio that is near unity . Despite its high clearance and short half-life, this compound demonstrated efficacy in rodent models of anxiety after extravascular administration .

Result of Action

This compound shows anxiolytic effects in rat models in a concentration-dependent manner . It has also been found to reduce food consumption, body weight, and adipose tissue inflammation in diet-induced obese mice after chronic treatment . Furthermore, a negative modulation of mGlu5 also reduces binge-like eating, the most common type of eating disorder .

Preparation Methods

The synthesis of VU 0409106 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

VU 0409106 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

VU 0409106 has several scientific research applications, including:

Comparison with Similar Compounds

VU 0409106 is unique in its high selectivity and potency as a negative allosteric modulator of metabotropic glutamate receptor subtype 5. Similar compounds include:

VU 0409106 stands out due to its specific binding affinity and efficacy in preclinical models, making it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-5-pyrimidin-5-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2S/c1-9-7-23-15(19-9)20-14(21)10-2-11(16)4-12(3-10)22-13-5-17-8-18-6-13/h2-8H,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVLPJHYYFHCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)F)OC3=CN=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276617-62-9
Record name VU-0409106
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276617629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VU-0409106
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J65UDU5WEA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Compound 5 (1.0 g, 4.3 mmol, 1.0 eq), 4-methylthiazol-2-amine (585 mg, 5.12 mmol, 1.20 eq), 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (3.4 g, 8.9 mmol, 2.1 eq), and DIEA (1.56 mL, 8.94 mmol, 2.10 eq) were dissolved in CH2Cl2 (21 mL) and DMF (4.2 mL) and stirred rt for 48 h. The reaction was diluted with CH2Cl2 and washed with water (1×). The organics were dried (MgSO4), filtered and concentrated in vacuo. Purification by flash chromatography on silica gel afforded 721 mg (51%) of the title compound as a tan solid: 1H NMR (400 MHz, CDCl3) δ 9.09 (s, 1H), 8.77 (s, 2H), 7.74-7.70 (m, 1H), 7.62 (t, J=1.6 Hz, 1H), 7.43 (dt, J=9.6, 2.3 Hz, 1H), 6.83 (d, J=1.0 Hz, 1H), 2.28 (s, 3H); [M+1]+: 331.0.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
585 mg
Type
reactant
Reaction Step One
Name
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
4.2 mL
Type
solvent
Reaction Step Three
Yield
51%

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